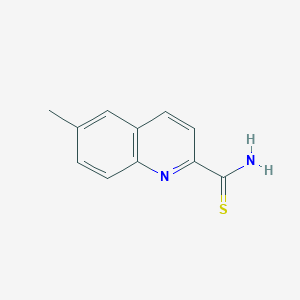
6-Methylquinoline-2-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methylquinoline-2-carbothioamide is a heterocyclic compound with the molecular formula C11H10N2S. It belongs to the quinoline family, which is known for its wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . The compound features a quinoline ring system substituted with a methyl group at the 6-position and a carbothioamide group at the 2-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylquinoline-2-carbothioamide can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and a ketone under acidic or basic conditions . Another method involves the reaction of substituted o-amino acetophenone derivatives with enolisable ketones in the presence of molecular iodine as a catalyst in ethanol . Additionally, green synthetic approaches such as microwave-assisted synthesis and solvent-free conditions using eco-friendly catalysts have been explored .
Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. These include the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions . These methods aim to minimize environmental impact and enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Methylquinoline-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carbothioamide group to an amine or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include quinoline-2-carboxylic acids, amines, and various substituted quinoline derivatives .
Wissenschaftliche Forschungsanwendungen
6-Methylquinoline-2-carbothioamide has a broad spectrum of applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-Methylquinoline-2-carbothioamide involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as DNA gyrase and topoisomerase, leading to the disruption of DNA synthesis and cell division . Additionally, it can interact with cellular receptors and signaling pathways, modulating biological responses .
Vergleich Mit ähnlichen Verbindungen
Quinoline: A parent compound with a similar structure but lacking the methyl and carbothioamide groups.
2-Methylquinoline: Similar to 6-Methylquinoline-2-carbothioamide but without the carbothioamide group.
Quinoline-2-carboxamide: Contains a carboxamide group instead of a carbothioamide group.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
6-methylquinoline-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2S/c1-7-2-4-9-8(6-7)3-5-10(13-9)11(12)14/h2-6H,1H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGBXQCDBAPQDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2)C(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2,5-dimethylphenyl)-2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2588010.png)
![ethyl 2-{2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}acetate](/img/structure/B2588011.png)
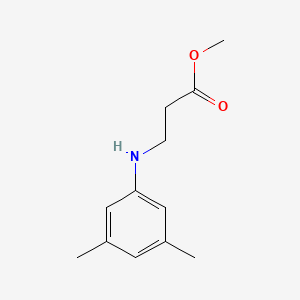
![3-Iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2588018.png)
![1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-ol](/img/structure/B2588019.png)
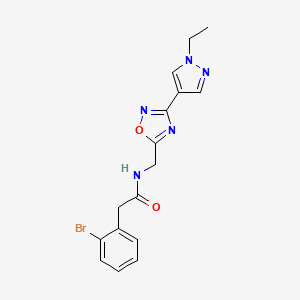
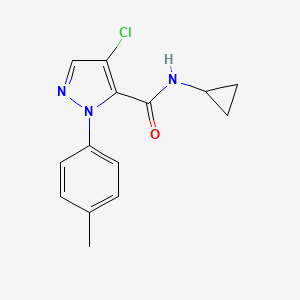
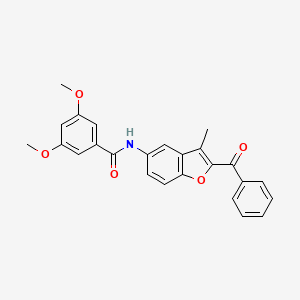
![2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(propan-2-yl)acetamide](/img/structure/B2588024.png)
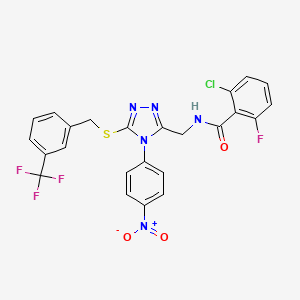
![3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-phenylpiperidine-1-carboxamide](/img/structure/B2588027.png)
![N-[3-(methylsulfanyl)phenyl]-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide](/img/structure/B2588028.png)
![N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide](/img/structure/B2588029.png)

